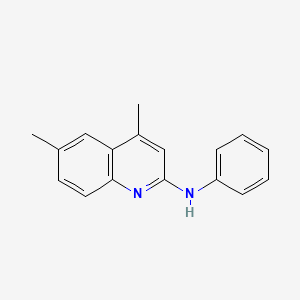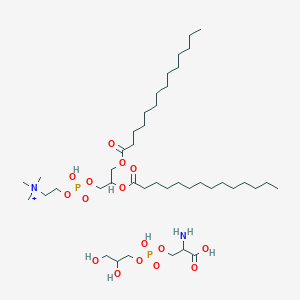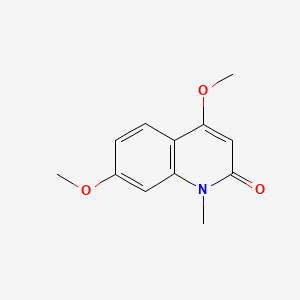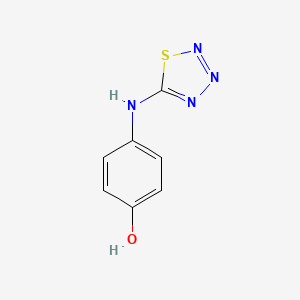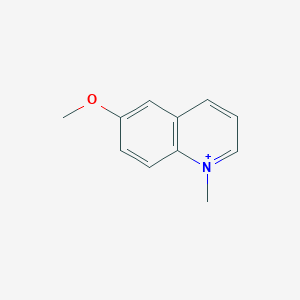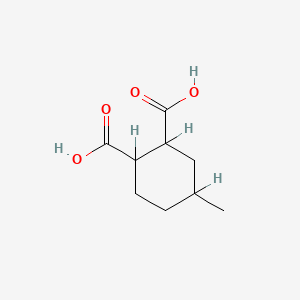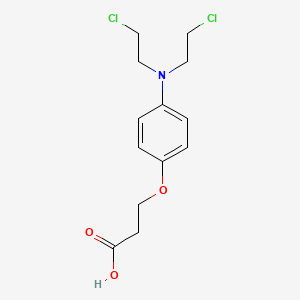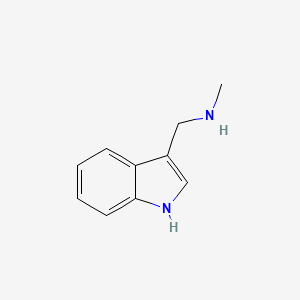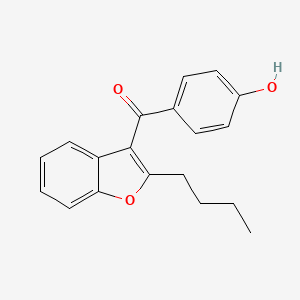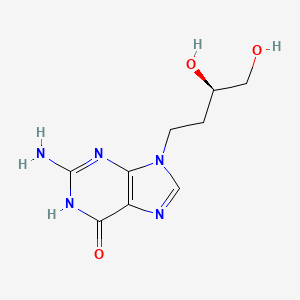
Buciclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buciclovir is an acyclic guanosine analog with activity against herpes simplex virus (HSV). Buciclovir is phosphorylated to its triphosphate form by HSV thymidine kinase in infected cells and acts as a specific inhibitor of the viral DNA polymerase. It is incorporated into both RNA and DNA but only inhibits DNA synthesis.
Applications De Recherche Scientifique
Antiherpes Efficacy and Mechanism of Action
Buciclovir, an antiherpes acyclic guanosine analog, functions by being activated by the viral thymidine kinase and inhibiting viral DNA synthesis in infected cells. The critical determinants of its antiherpes efficacy include the accumulation of guanosine analog-triphosphates in infected cells, the potency of these triphosphates as inhibitors of viral DNA polymerase, plasma kinetics, penetration into nervous tissue, concentration of the antagonist thymidine in tissues, and the different pathogenesis between primary and recurrent infections. The efficacy of buciclovir in vivo is influenced by these factors, revealing a complex interaction with the host and the virus (Datema et al., 1987).
Efficacy in Experimental Genital Herpes
Research on buciclovir in guinea pigs and mice infected with herpes simplex virus type 2 demonstrated its effectiveness in early post-infection topical treatment. However, systemic treatment did not prevent the spread of the virus to the brain, indicating limited efficacy once the virus is present in the nervous system. High doses were required for systemic treatment in guinea pigs, highlighting the drug's limited effect against established herpesvirus infections (Lundgren et al., 1986).
Metabolism and Effects on DNA and Protein Synthesis
Buciclovir predominantly metabolizes into its triphosphate form in cells expressing herpes simplex virus (HSV) thymidine kinase. This leads to its incorporation into RNA and DNA, primarily inhibiting DNA synthesis without affecting RNA synthesis. In HSV-1 infected cells, buciclovir-triphosphate preferentially inhibited viral DNA synthesis, affecting the synthesis of specific viral proteins. This mechanism underlies its biological effects, particularly in combating viral infections (Stenberg et al., 1988).
Propriétés
Numéro CAS |
86304-28-1 |
|---|---|
Nom du produit |
Buciclovir |
Formule moléculaire |
C9H13N5O3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-amino-9-[(3R)-3,4-dihydroxybutyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)/t5-/m1/s1 |
SMILES |
C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |
Numéros CAS associés |
83470-64-8 (no stereo) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



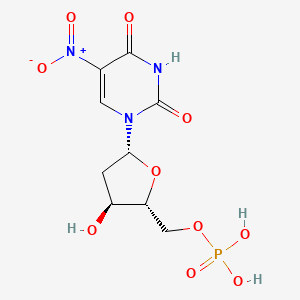
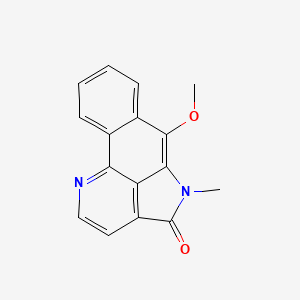
![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)
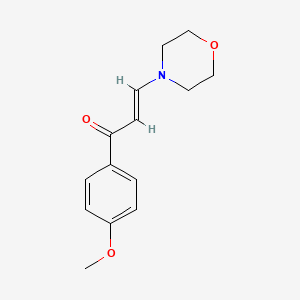
![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)
